枝孢菌素

描述

Cladosporin is a naturally occurring fungal metabolite primarily isolated from the endophytic fungus Cladosporium cladosporioides . It is known for its potent antibacterial, antifungal, insecticidal, and anti-inflammatory activities . Cladosporin has also shown significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria .

科学研究应用

克拉多孢菌素在科学研究中具有广泛的应用:

作用机制

生化分析

Biochemical Properties

Cladosporin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with lysyl-tRNA synthetase, an enzyme essential for protein synthesis. Cladosporin specifically inhibits the plasmodial lysyl-tRNA synthetase, thereby disrupting protein synthesis in the malaria parasite. This selective inhibition is significant as it demonstrates cladosporin’s potential as an antimalarial agent . Additionally, cladosporin has been reported to inhibit spore generation in Penicillium and Aspergillus species, indicating its antifungal properties .

Cellular Effects

Cladosporin exerts various effects on different cell types and cellular processes. In Plasmodium falciparum, cladosporin disrupts protein synthesis by inhibiting lysyl-tRNA synthetase, leading to the death of the parasite. In other cells, cladosporin has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, cladosporin’s antifungal activity involves the inhibition of spore generation and the uptake of uracil and leucine into Bacillus brevis cells . These effects highlight the compound’s potential as a broad-spectrum antimicrobial agent.

Molecular Mechanism

The molecular mechanism of cladosporin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Cladosporin binds specifically to the active site of lysyl-tRNA synthetase in Plasmodium falciparum, preventing the enzyme from catalyzing the attachment of lysine to its corresponding tRNA. This inhibition halts protein synthesis, ultimately leading to the death of the parasite . Additionally, cladosporin’s antifungal activity is attributed to its ability to inhibit spore generation and disrupt cellular processes in fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cladosporin have been observed to change over time. Cladosporin exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro studies have shown that cladosporin maintains its inhibitory activity against Plasmodium falciparum over extended periods, making it a promising candidate for antimalarial drug development

Dosage Effects in Animal Models

The effects of cladosporin vary with different dosages in animal models. Studies have shown that cladosporin exhibits potent antiparasitic activity at nanomolar concentrations against Plasmodium falciparum At higher doses, cladosporin may exhibit toxic or adverse effects It is crucial to determine the optimal dosage that maximizes its therapeutic benefits while minimizing potential toxicity

Metabolic Pathways

Cladosporin is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key interactions is with lysyl-tRNA synthetase, where cladosporin inhibits the enzyme’s activity, disrupting protein synthesis in Plasmodium falciparum . Additionally, cladosporin’s antifungal activity involves its interaction with enzymes involved in spore generation and cellular metabolism in fungi . These interactions highlight the compound’s potential as a versatile antimicrobial agent.

Transport and Distribution

Cladosporin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In Plasmodium falciparum, cladosporin is selectively taken up by the parasite, allowing it to exert its inhibitory effects on lysyl-tRNA synthetase . The compound’s distribution within cells and tissues is crucial for its efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of cladosporin plays a significant role in its activity and function. Cladosporin is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. In Plasmodium falciparum, cladosporin localizes to the cytoplasm, where it interacts with lysyl-tRNA synthetase and inhibits protein synthesis . Understanding the subcellular localization of cladosporin is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

准备方法

化学反应分析

克拉多孢菌素会发生各种化学反应,包括:

氧化: 克拉多孢菌素可以被氧化形成不同的衍生物。

还原: 还原反应可以改变克拉多孢菌素中的官能团。

取代: 克拉多孢菌素可以发生取代反应形成新的化合物。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种取代反应的催化剂 . 这些反应形成的主要产物通常是具有改变的生物活性的克拉多孢菌素衍生物 .

相似化合物的比较

克拉多孢菌素在其对赖氨酰-tRNA合成酶的有效和选择性抑制方面是独一无二的 . 类似的化合物包括:

5'-羟基天冬酰胺: 克拉多孢菌素的衍生物,具有改变的生物活性.

克拉多孢海葵素: 另一种具有抗真菌特性的真菌代谢产物.

生物活性

Cladosporin is a naturally occurring fungal metabolite primarily isolated from the endophytic fungus Cladosporium cladosporioides. This compound has garnered significant attention due to its diverse biological activities, including potent antimicrobial, antiparasitic, and anti-inflammatory properties. This article synthesizes recent research findings on cladosporin, highlighting its mechanisms of action, therapeutic potential, and case studies.

Chemical Structure and Properties

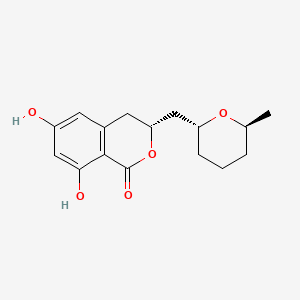

Cladosporin is characterized by its unique structure as 3,4-dihydro-6,8-dihydroxy-3-(tetrahydro-6-methyl-2H-pyran-2-yl)methylisocoumarin. This structure is crucial for its biological activity, particularly in inhibiting protein synthesis in various pathogens.

Antimicrobial Activity

Cladosporin exhibits broad-spectrum antimicrobial activity:

- Antibacterial : Cladosporin has shown effectiveness against several bacterial strains, including drug-resistant pathogens. Its mechanism involves disrupting bacterial protein synthesis.

- Antifungal : It demonstrates significant antifungal properties against dermatophytes and other fungi. Cladosporin completely inhibited the growth of dermatophytes at concentrations as low as 75 μg/mL .

- Insecticidal : Research indicates that cladosporin possesses insecticidal properties, making it a candidate for agricultural applications .

Antiparasitic Activity

Recent studies have highlighted cladosporin's potential as an antiparasitic agent:

- Against Malaria : Cladosporin exhibits nanomolar inhibitory activity against Plasmodium falciparum, the causative agent of malaria. It targets the cytosolic lysyl-tRNA synthetase (PfKRS), thereby inhibiting protein biosynthesis essential for the parasite's survival .

- Cryptosporidiosis : The compound also shows promise in treating cryptosporidiosis infections, which are particularly challenging due to drug resistance in existing treatments .

Anti-inflammatory Effects

Cladosporin has been reported to exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further research in therapeutic applications.

Case Studies

- Hemorrhagic Pneumonia : A notable case involved a previously healthy patient diagnosed with hemorrhagic pneumonia caused by C. cladosporioides. The patient was treated with itraconazole and showed significant improvement after two months . This case underscores the clinical relevance of Cladosporium species in respiratory infections.

- Fungal Melanonychia : Another case study reported onychomycosis caused by Cladosporium species, treated effectively with itraconazole and topical agents. The patient exhibited normal nail growth following treatment, indicating the efficacy of antifungal therapies involving cladosporin .

Structure-Activity Relationship (SAR)

The structure-activity relationship of cladosporin reveals that modifications to its molecular structure can significantly impact its biological activities. For instance, monoacetyl derivatives have been shown to retain antifungal activity while potentially enhancing selectivity against certain pathogens .

Summary of Biological Activities

| Activity Type | Description | Effective Concentration |

|---|---|---|

| Antibacterial | Inhibits protein synthesis in bacteria | Nanomolar concentrations |

| Antifungal | Inhibits growth of dermatophytes and other fungi | 75 μg/mL |

| Antiparasitic | Targets Plasmodium falciparum and cryptosporidia | Nanomolar concentrations |

| Insecticidal | Effective against various insect species | Varies |

| Anti-inflammatory | Modulates immune responses | Varies |

属性

IUPAC Name |

(3R)-6,8-dihydroxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-9-3-2-4-12(20-9)8-13-6-10-5-11(17)7-14(18)15(10)16(19)21-13/h5,7,9,12-13,17-18H,2-4,6,8H2,1H3/t9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMKDMUZNBFXKG-ZWKOPEQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35818-31-6 | |

| Record name | Cladosporin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35818-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035818316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLADOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PR0D5FI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。